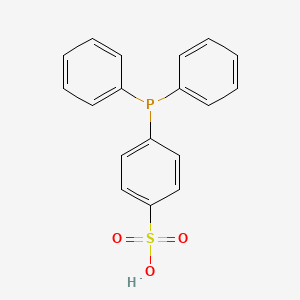
Benzenesulfonic acid, 4-(diphenylphosphino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound with the molecular formula C18H15O3PS. It is known for its unique structure, which includes a phosphine group attached to a benzenesulfonic acid moiety. This compound is widely used in various chemical reactions and industrial applications due to its ability to act as a ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylphosphino)benzenesulfonic acid typically involves the reaction of diphenylphosphine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(diphenylphosphino)benzenesulfonic acid may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diphenylphosphino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles.
Coordination: The compound can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions typically occur in the presence of nucleophiles such as amines or alcohols.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Formation of phosphine oxide derivatives.
Substitution: Formation of sulfonate esters or amides.
Coordination: Formation of metal-ligand complexes.
Applications De Recherche Scientifique
4-(Diphenylphosphino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(diphenylphosphino)benzenesulfonic acid primarily involves its role as a ligand in coordination chemistry. The phosphine group can donate electron density to transition metals, forming stable complexes that facilitate various catalytic processes. These complexes can activate substrates, lower activation energies, and enhance reaction rates. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphino)benzenesulfonic acid: Similar structure but with the phosphine group attached to the ortho position of the benzene ring.
Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt: Contains three sulfonic acid groups and is used in different catalytic applications.
Uniqueness
4-(Diphenylphosphino)benzenesulfonic acid is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal-ligand complexes, making it a valuable compound in various catalytic and synthetic applications .
Propriétés
Numéro CAS |
60421-69-4 |
|---|---|
Formule moléculaire |
C18H15O3PS |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
4-diphenylphosphanylbenzenesulfonic acid |
InChI |
InChI=1S/C18H15O3PS/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,19,20,21) |
Clé InChI |
VPFKYAOGDKHTPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)

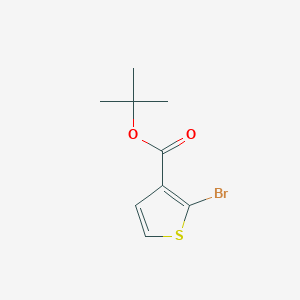
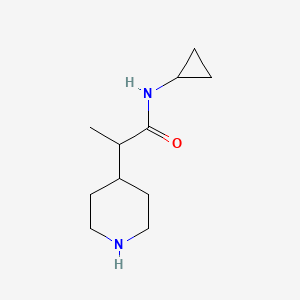
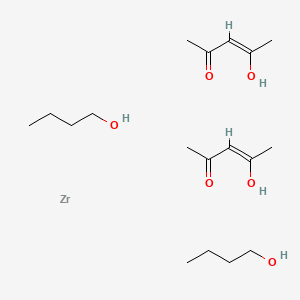
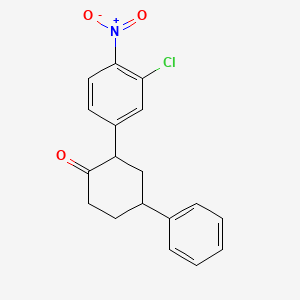
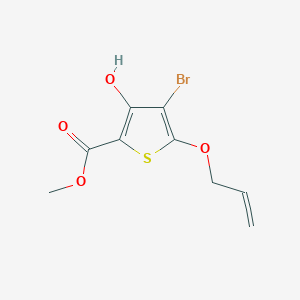


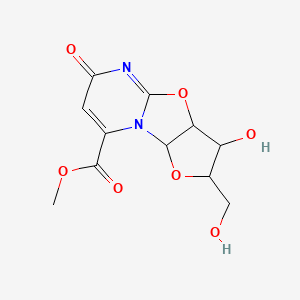
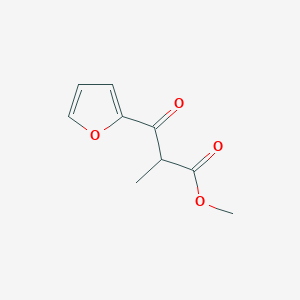
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)

